Methyl 3-formamido-4-methylthiophene-2-carboxylate Methyl 3-formamido-4-methylthiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 443762-03-6
VCID: VC4314181
InChI: InChI=1S/C8H9NO3S/c1-5-3-13-7(8(11)12-2)6(5)9-4-10/h3-4H,1-2H3,(H,9,10)
SMILES: CC1=CSC(=C1NC=O)C(=O)OC
Molecular Formula: C8H9NO3S
Molecular Weight: 199.22

Methyl 3-formamido-4-methylthiophene-2-carboxylate

CAS No.: 443762-03-6

Cat. No.: VC4314181

Molecular Formula: C8H9NO3S

Molecular Weight: 199.22

* For research use only. Not for human or veterinary use.

Methyl 3-formamido-4-methylthiophene-2-carboxylate - 443762-03-6

Specification

CAS No. 443762-03-6
Molecular Formula C8H9NO3S
Molecular Weight 199.22
IUPAC Name methyl 3-formamido-4-methylthiophene-2-carboxylate
Standard InChI InChI=1S/C8H9NO3S/c1-5-3-13-7(8(11)12-2)6(5)9-4-10/h3-4H,1-2H3,(H,9,10)
Standard InChI Key PWSUQEJRFKOGJV-UHFFFAOYSA-N
SMILES CC1=CSC(=C1NC=O)C(=O)OC

Introduction

Chemical Structure and Identification

Molecular Framework

Methyl 3-formamido-4-methylthiophene-2-carboxylate belongs to the thiophene family, a class of heterocyclic compounds renowned for their electronic properties and bioactivity . The molecule’s backbone consists of a thiophene ring substituted with:

  • A formamido group (-NHCHO) at position 3,

  • A methyl group (-CH₃) at position 4,

  • A methoxycarbonyl group (-COOCH₃) at position 2 .

The IUPAC name is methyl 3-(formylamino)-4-methylthiophene-2-carboxylate, and its molecular formula is C₈H₉NO₃S, with a molecular weight of 199.23 g/mol .

Spectroscopic and Computational Data

  • SMILES Notation: COC(=O)C1=C(C(=CS1)C)NC=O .

  • InChI Key: PWSUQEJRFKOGJV-UHFFFAOYSA-N .

  • IR Spectral Signatures: Key peaks include ν(C=O) at 1622 cm⁻¹ (carboxylate) and ν(N-H) at 3293 cm⁻¹ (formamido) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via formylation of its precursor, methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1) . A representative procedure involves:

  • Preparation of the Amine Precursor:

    • Reacting 4-methyl-3-oxotetrahydrothiophene-2-carboxylic acid methyl ester with hydroxylamine hydrochloride and ferric chloride in dimethylformamide (DMF) at 70–90°C .

    • Subsequent ammonolysis yields methyl 3-amino-4-methylthiophene-2-carboxylate with a 96.5% yield .

  • Formylation Reaction:

    • Treating the amine with formic acid or its derivatives (e.g., acetic-formic anhydride) under controlled conditions to introduce the formamido group .

Optimization and Yield

  • Reaction Conditions: Formylation typically occurs at room temperature in ethanol or DMF, with yields exceeding 85% .

  • Purification: Crystallization from ethanol/water mixtures or column chromatography ensures high purity (>95%) .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight199.23 g/mol
Melting Point250–252°C (decomposition)
SolubilitySoluble in DMF, DMSO; sparingly in H₂O
StabilityStable under inert atmosphere; hygroscopic

The compound exhibits moderate polarity due to its carboxylate and formamido groups, facilitating its use in polar aprotic solvents.

Pharmacological Applications

Antinociceptive Activity

Methyl 3-formamido-4-methylthiophene-2-carboxylate serves as a precursor for N-acylhydrazone (NAH) derivatives, which demonstrate promising analgesic properties . Key findings include:

  • In Vivo Efficacy: Derivatives such as 8j and 8l (Figure 1) reduced writhing in mice by 65–70% at 100 µmol/kg, comparable to dipyrone .

  • Mechanism of Action: Inhibition of p38 MAP kinase, a key mediator in inflammatory pain pathways .

Structure-Activity Relationships (SAR)

  • Methyl Substitution: The 4-methyl group enhances metabolic stability and bioavailability .

  • Formamido Group: Introduces hydrogen-bonding capacity, critical for target binding .

Industrial and Research Utility

Pharmaceutical Intermediates

The compound is a key building block for:

  • Articaine Analogues: Local anesthetics with improved pharmacokinetics .

  • Heterocyclic Libraries: High-throughput screening for kinase inhibitors .

Material Science

  • Conjugated Polymers: Thiophene derivatives are used in organic semiconductors due to their electron-rich π-system.

ParameterRecommendationSource
ToxicityLimited data; avoid inhalation
Storage-20°C, desiccated, under nitrogen
HandlingUse PPE (gloves, goggles) in fume hood

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